The synthesis of AC-186 involves several chemical reactions that lead to the formation of its complex structure. While specific synthetic pathways are not detailed in the available literature, compounds of this nature typically undergo multi-step processes involving the introduction of functional groups through reactions such as Friedel-Crafts acylation or nucleophilic substitutions. The presence of difluorophenyl and cyclohexyl moieties suggests that fluorination and cyclization reactions play significant roles in its synthesis.
The molecular structure of AC-186 can be represented by its SMILES notation: FC1(F)CCC(C2=C(F)C=CC=C2)(C3=CC=C(O)C=C3)CC1
. This notation indicates a complex arrangement featuring a cyclohexane ring substituted with fluorinated phenyl groups.
AC-186 participates in various chemical reactions, primarily in biological contexts where it acts as an agonist for estrogen receptors. Its interactions can lead to significant biochemical changes, particularly in the modulation of neuroprotective pathways.
The mechanism by which AC-186 exerts its effects involves binding to estrogen receptor beta, leading to downstream signaling pathways that promote neuroprotection. This action is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
AC-186 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
AC-186 has significant applications in scientific research, particularly in studies focused on neuroprotection and hormonal regulation within the central nervous system.
AC-186 (Chemical name: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol) is a synthetic organic molecule with the molecular formula C₁₈H₁₇F₃O and a molecular weight of 306.32 g/mol [1] [3] [4]. Its structural characteristics include three fluorine atoms contributing to metabolic stability and a phenol group essential for receptor interaction. The compound exists as a white to off-white solid with limited aqueous solubility but high solubility in DMSO (100 mg/mL) [3] [7].
Key physicochemical properties include:
AC-186 violates one of Lipinski's rules of five due to its elevated lipophilicity, which nevertheless facilitates blood-brain barrier penetration—a critical attribute for its neuroprotective applications [1] [5]. The compound's structural backbone features a diphenyl configuration with fluorinated cyclohexyl and phenyl rings, optimized for selective ERβ engagement. Canonical SMILES representation: Oc1ccc(cc1)C1(CCC(CC1)(F)F)c1ccccc1F [1] [4].
Table 1: Chemical and Physicochemical Profile of AC-186
Property | Value |
---|---|
CAS Registry Number | 1421854-16-1 |
Molecular Formula | C₁₈H₁₇F₃O |
Molecular Weight | 306.32 g/mol |
XLogP | 5.71 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 0 |
Topological Polar Surface Area | 20.23 Ų |
Rotatable Bonds | 2 |
Lipinski's Rule Violations | 1 (High lipophilicity) |
Canonical SMILES | Oc1ccc(cc1)C1(CCC(CC1)(F)F)c1ccccc1F |
InChIKey | HSMUKSLNDJOZQG-UHFFFAOYSA-N |
Pharmacologically, AC-186 is classified as a selective nonsteroidal ERβ agonist with EC₅₀ values of 6 nM for ERβ and 5,000 nM for ERα, demonstrating an 833-fold selectivity ratio [3] [4]. This exceptional selectivity profile underpins its research utility in dissecting ERβ-specific pathways from those mediated by ERα. The compound exhibits negligible interaction with other nuclear hormone receptors, further enhancing its specificity as a pharmacological probe [2] [7].
The discovery of AC-186 emerged from systematic structure-activity relationship (SAR) studies targeting ERβ selectivity. Initial efforts focused on nonsteroidal scaffolds that could mimic the triangulated orientation of estradiol's hydroxyl groups while incorporating structural elements to disrupt ERα binding [2]. Researchers capitalized on key differences in the ERβ ligand-binding pocket (LBP), particularly the smaller volume and distinct residue composition (Leu384 vs Met421 in ERα), to design ligands with preferential ERβ affinity [2].
AC-186 originated from a lead optimization program that began with AC-131—an early selective ERβ agonist with demonstrated efficacy in pain models but suboptimal drug metabolism and pharmacokinetic (DMPK) properties [2]. Through iterative medicinal chemistry refinements, three candidate compounds (AC-186, AC-623, and AC-957) were prioritized based on enhanced metabolic stability in human liver microsomes and improved pharmacokinetic profiles [2].
A critical breakthrough in AC-186's development involved addressing administration challenges in elderly populations. Whereas oral bioavailability in rats was limited (∼8%), buccal/sublingual administration yielded dramatically improved bioavailability (79% in rats, 44% in dogs) due to the compound's high permeability across mucosal barriers (Papp = 12.5 × 10⁻⁶ cm/s in human buccal tissue) [2]. This permeability advantage, coupled with favorable efflux transporter characteristics (efflux ratio = 1.45 in Caco-2 cells), positioned AC-186 as the lead candidate for neurological indications requiring non-oral delivery options [2].
Table 2: Evolution of Selective ERβ Agonists in the AC Series
Compound | ERβ EC₅₀ (nM) | ERα EC₅₀ (nM) | Selectivity Ratio | Key Advancement |
---|---|---|---|---|
AC-131 | ~10 | >10,000 | >1,000 | Proof-of-concept in pain models |
AC-186 | 6 | 5,000 | 833 | Optimized buccal permeability & neuroprotection |
AC-623 | Not reported | Not reported | >500 | Moderate buccal permeability |
AC-957 | Not reported | Not reported | >500 | Limited cognitive protection in PD model |
As a research tool, AC-186 has illuminated fundamental aspects of ERβ biology distinct from ERα signaling. ERβ activation by AC-186 modulates mitochondrial function through upregulation of complex I and cytochrome c oxidase expression, enhancing cellular bioenergetics while reducing oxidative stress [2]. This mitochondrial stabilization occurs partly through regulation of Bcl-2 family proteins—specifically increasing antiapoptotic Bcl-xL and Bcl-w while suppressing proapoptotic Bim [2]. Additionally, AC-186 activates the Nrf2-Keap1 antioxidant pathway, providing a dual mechanism for combating oxidative damage in neurodegenerative contexts [2].
A particularly significant research application involves protein aggregation pathologies. AC-186 enhances expression of catabolic enzymes including neprilysin, insulin-degrading enzyme, and cathepsin D—proteases responsible for cleaving amyloid-β (Aβ) and α-synuclein aggregates implicated in Alzheimer's and Parkinson's pathogenesis [2] [4]. This property distinguishes it from nonselective estrogens and positions it as a potential disease-modifying agent.
The compound's gender-specific neuroprotective effects have revealed crucial sex dimorphisms in ERβ expression and function. In male rat models, AC-186 administration prevented dopamine neuron loss in the substantia nigra following 6-hydroxydopamine (6-OHDA) lesions, while showing no protective effect in females [2] [6]. This differential effect correlates with higher basal ERβ expression in male dopaminergic neurons and suggests that declining androgen levels in aging males may compromise endogenous ERβ activation pathways [2]. Notably, AC-186 outperformed 17β-estradiol in male neuroprotection studies, highlighting that selective ERβ activation elicits fundamentally different pharmacological outcomes compared to nonselective estrogen receptor agonism [6].
In oncology research, AC-186 (10 μM, 72h) inhibited proliferation of LNCaP prostate cancer cells—an effect absent in ER-negative PC3 cells—suggesting ERβ-mediated antiproliferative mechanisms [3] [7]. This activity profile has spurred interest in AC-186 as a probe for investigating ERβ's tumor-suppressive roles in hormone-sensitive cancers.
Table 3: Research Applications of AC-186 in Disease Models
Research Area | Experimental Findings | Significance |
---|---|---|
Parkinson's Disease | Prevents motor/cognitive deficits in male 6-OHDA rats | Gender-specific neuroprotection mechanism |
Dopaminergic Protection | Preserves tyrosine hydroxylase+ neurons in substantia nigra | Superior to 17β-estradiol in male models |
Protein Aggregation | Enhances α-synuclein/Aβ degrading enzymes | Potential disease-modifying mechanism |
Mitochondrial Function | Upregulates complex I & cytochrome c oxidase | Reduces oxidative stress in neurons |
Prostate Cancer | Inhibits LNCaP proliferation (ERβ-dependent) | Highlights ERβ's tumor-suppressive role |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7